Bufrolin
Overview
Description
Bufrolin is a synthetic compound known for its potent activity as a G protein-coupled receptor 35 (GPR35) agonist. It is structurally related to cromoglycate, a well-known histamine release inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the context of allergic reactions and inflammation .
Preparation Methods
Bufrolin can be synthesized through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to yield the desired product. The synthesis typically involves the use of reagents such as cromoglycate analogs and other chemical intermediates. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Bufrolin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Scientific Research Applications
Bufrolin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving GPR35 agonists and their interactions with other molecules.
Biology: It is studied for its role in modulating immune responses, particularly in allergic reactions and inflammation.
Medicine: this compound’s potential as an anti-allergic and anti-inflammatory agent makes it a candidate for therapeutic applications in conditions such as asthma and allergic rhinitis.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Bufrolin exerts its effects by acting as a high potency agonist of GPR35. It promotes interactions between β-arrestin-2 and either human GPR35a or rat GPR35. This interaction leads to the activation of downstream signaling pathways that modulate immune responses and inflammation. The molecular targets and pathways involved include specific arginine residues within the GPR35 receptor, which are critical for this compound’s binding and activity .
Comparison with Similar Compounds
Bufrolin is similar to other compounds such as lodoxamide and cromoglycate, which are also known for their anti-allergic properties. this compound is unique in its high potency and equipotent activity at both human and rat GPR35. This makes it a valuable tool for studying GPR35-related pathways and for potential therapeutic applications. Other similar compounds include nedocromil sodium and zaprinast, which share some structural features and biological activities with this compound .
This compound’s unique properties and wide range of applications make it an important compound in scientific research and potential therapeutic development.
Properties
IUPAC Name |
6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVIONBNDNFCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203353 | |
Record name | Bufrolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54867-56-0 | |
Record name | Bufrolin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054867560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufrolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUFROLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46C1PX266N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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